molecular formula C11H12N2O4 B1147478 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid CAS No. 184955-21-3

2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid

Cat. No.: B1147478
CAS No.: 184955-21-3
M. Wt: 236.22 g/mol
InChI Key: BZRCOYDQHJWPQZ-RGENBBCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid, also known as 5-HTP, is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. Serotonin is involved in a range of physiological functions such as mood regulation, appetite, and sleep. 5-HTP is produced from the seeds of the Griffonia simplicifolia plant and is available as a dietary supplement.

Scientific Research Applications

Antimicrobial Activity

Research by Radhakrishnan et al. (2020) on Schiff bases derived from Tryptophan, including 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid, has demonstrated remarkable antimicrobial activity. These Schiff bases were synthesized and their antimicrobial efficacy was tested using the Kirby Bauer Agar well diffusion method, showing significant antibacterial and antifungal properties. This indicates potential applications in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Structural Analysis for Drug Design

The compound's molecular structure was analyzed in a study by Li et al. (2009), providing valuable insights for its potential in pharmaceutical applications. The crystal structure of this compound was detailed, highlighting its planar indole ring and hydrogen bonding interactions. These structural features are essential for understanding how the compound interacts at the molecular level, potentially aiding in drug design (Li, Liang, & Tai, 2009).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) investigated Schiff bases derived from Tryptophan, including this compound, for their potential in inhibiting the corrosion of carbon steel in acidic environments. The study showed that these compounds, through their adsorption on the steel surface, could significantly reduce corrosion, suggesting their application in industrial and engineering contexts (Vikneshvaran & Velmathi, 2019).

Removal of Heavy Metal Ions

Balakrishnan and Radhakrishnan (2020) utilized Schiff bases derived from Tryptophan in the synthesis of conducting polymers for the removal of mercuric ions. The study highlighted the effective use of these polymers in adsorbing and removing heavy metal ions from solutions, indicating potential environmental applications in water purification and pollution control (Balakrishnan & Radhakrishnan, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Indoleacetic acid", "Ethyl chloroacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid",

184955-21-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-2-oxo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7-,11?/m0/s1

InChI Key

BZRCOYDQHJWPQZ-RGENBBCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C[C@@H](C(=O)O)N)O

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O

synonyms

(αS)-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid;  _x000B_[3(S)]-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 2
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 3
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 4
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 5
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 6
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.